molecular formula C13H19NO3 B1148642 rac Viloxazine-d5 Hydrochloride CAS No. 117320-32-8

rac Viloxazine-d5 Hydrochloride

Cat. No.: B1148642
CAS No.: 117320-32-8
M. Wt: 242.33 g/mol
InChI Key: YWPHCCPCQOJSGZ-ZBJDZAJPSA-N
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Description

rac Viloxazine-d5 Hydrochloride: is a deuterium-labeled version of rac Viloxazine Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C13H14D5NO3•HCl, and it has a molecular weight of 278.79 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Viloxazine-d5 Hydrochloride involves the incorporation of deuterium into the viloxazine molecule. This process typically includes the deuteration of specific hydrogen atoms in the molecule. The reaction conditions for this synthesis are carefully controlled to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the deuterium gas and ensure the purity of the final product. The production process is optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: rac Viloxazine-d5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

rac Viloxazine-d5 Hydrochloride is widely used in scientific research, including:

Mechanism of Action

rac Viloxazine-d5 Hydrochloride exerts its effects by modulating neurotransmitter levels in the brain. It acts as a serotonin norepinephrine modulating agent (SNMA), influencing the levels of serotonin and norepinephrine in the prefrontal cortex. The compound demonstrates antagonistic activity at 5-HT2B receptors and agonistic activity at 5-HT2C receptors. These actions contribute to its effects on mood and behavior .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and interactions .

Properties

CAS No.

117320-32-8

Molecular Formula

C13H19NO3

Molecular Weight

242.33 g/mol

IUPAC Name

2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine

InChI

InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3/i1D3,2D2

InChI Key

YWPHCCPCQOJSGZ-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC2CNCCO2

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2

Origin of Product

United States

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